Bienvenue dans la boutique en ligne BenchChem!

(S)-2-(Boc-amino)oct-7-enoic acid

Chiral purity Enantiomeric excess Peptide diastereoselectivity

(S)-2-(Boc-amino)oct-7-enoic acid (CAS 552335-71-4), also designated Boc-Nle(vinyl)-OH or (S)-N-Boc-2-(5′-hexyl)glycine, is a chiral non-proteinogenic α-amino acid derivative bearing an acid-labile tert-butoxycarbonyl (Boc) protecting group and a terminal alkene at the distal end of its side chain. With molecular formula C₁₃H₂₃NO₄ and molecular weight 257.33 g·mol⁻¹, it is supplied as an enantiopure (S)-configured building block at purities reaching ≥98–99% (HPLC) by specialty chemical manufacturers.

Molecular Formula C13H23NO4
Molecular Weight 257.33
CAS No. 552335-71-4
Cat. No. B2569949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(Boc-amino)oct-7-enoic acid
CAS552335-71-4
Molecular FormulaC13H23NO4
Molecular Weight257.33
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCCC=C)C(=O)O
InChIInChI=1S/C13H23NO4/c1-5-6-7-8-9-10(11(15)16)14-12(17)18-13(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,14,17)(H,15,16)/t10-/m0/s1
InChIKeyLFGCDZGIEOJPMD-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-(Boc-amino)oct-7-enoic acid (CAS 552335-71-4): Chiral Non-Canonical Amino Acid Building Block for Peptide Synthesis and Olefin Metathesis


(S)-2-(Boc-amino)oct-7-enoic acid (CAS 552335-71-4), also designated Boc-Nle(vinyl)-OH or (S)-N-Boc-2-(5′-hexyl)glycine, is a chiral non-proteinogenic α-amino acid derivative bearing an acid-labile tert-butoxycarbonyl (Boc) protecting group and a terminal alkene at the distal end of its side chain . With molecular formula C₁₃H₂₃NO₄ and molecular weight 257.33 g·mol⁻¹, it is supplied as an enantiopure (S)-configured building block at purities reaching ≥98–99% (HPLC) by specialty chemical manufacturers . The compound integrates three orthogonal features—defined (S)-stereochemistry, Boc-mediated amine protection compatible with Boc-SPPS, and a terminal olefin handle for late-stage functionalization via cross-metathesis, hydrofunctionalization, or click chemistry—making it a versatile intermediate in medicinal chemistry and peptide engineering .

Why (S)-2-(Boc-amino)oct-7-enoic acid Cannot Be Replaced by Its (R)-Enantiomer, Saturated Analog, or Fmoc-Protected Variant Without Compromising Synthetic Utility


Substituting (S)-2-(Boc-amino)oct-7-enoic acid with a close structural analog inevitably sacrifices at least one of its three critical orthogonal features. The (R)-enantiomer (CAS 1219015-26-5) inverts α-carbon stereochemistry, altering chiral recognition in peptide–receptor interactions and yielding diastereomeric products in peptide coupling . The saturated analog Boc-L-norleucine (Boc-Nle-OH, CAS 6404-28-0) lacks the terminal alkene and is therefore inert to olefin metathesis, epoxidation, and thiol-ene chemistry, eliminating the key synthetic diversification handle . The Fmoc-protected variant Fmoc-Nle(vinyl)-OH (CAS 1251904-51-4) retains the alkene but forces a switch from Boc-SPPS (acid-labile) to Fmoc-SPPS (base-labile) strategy, altering global protecting-group orthogonality and resin compatibility . The racemic mixture (CAS 1313274-93-9) dilutes enantiomeric excess and may produce inseparable diastereomeric peptide products [1]. No single substitute simultaneously preserves (S)-stereochemistry, Boc protection, and the terminal olefin—each comparator forfeits at least one dimension that is essential for intended synthetic or pharmacological applications.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of (S)-2-(Boc-amino)oct-7-enoic acid Versus Closest Analogs


Enantiomeric Purity Specification: (S)-Enantiomer at ≥98–99% vs. (R)-Enantiomer at 95% and Racemic Mixture at 95%

The (S)-enantiomer (CAS 552335-71-4) is commercially supplied with a certified minimum purity of 98% (HPLC) by Bidepharm and 99% by GL Biochem, whereas the (R)-enantiomer (CAS 1219015-26-5) is listed at 95% purity by Fluorochem . The racemic mixture (CAS 1313274-93-9) is offered at 95% purity and, by definition, provides only 50% of the desired enantiomer . This 3–4 percentage-point purity gap and the absence of enantiomeric excess specification for the racemate translate directly into higher peptide coupling yields and reduced diastereomeric byproduct formation when the (S)-enantiomer is employed in stereospecific solid-phase peptide synthesis.

Chiral purity Enantiomeric excess Peptide diastereoselectivity

Computed Lipophilicity (LogP) Comparison: (S)-Boc-Nle(vinyl)-OH Exhibits Higher Predicted LogP Than Saturated Boc-Nle-OH

The (S)-Boc-protected vinyl-norleucine derivative displays a computed XLogP3-AA of 2.9 (PubChem) and a vendor-reported LogP of 2.71 (ChemScene), reflecting the lipophilic contribution of the terminal alkene [1]. In contrast, the saturated analog Boc-Nle-OH has an ACD/LogP of 2.46–2.69 (ChemSpider predicted) and a lower molecular weight (231.29 vs. 257.33 Da) . The 0.2–0.4 LogP unit increase, although modest, is attributable to the π-electron density of the terminal C=C bond, which provides additional dispersive interactions in reversed-phase chromatographic separations and may enhance passive membrane partitioning of peptide products incorporating this residue.

Lipophilicity LogP Membrane permeability SPPS coupling efficiency

Terminal Alkene as a Metathesis-Reactive Handle: Binary Differentiation from Saturated Norleucine Analogs

The terminal C=C bond of (S)-2-(Boc-amino)oct-7-enoic acid is a demonstrated substrate for ruthenium-catalyzed olefin cross-metathesis (CM) and ring-closing metathesis (RCM), enabling carbon-chain elongation, cyclization, and conjugation to functionalized alkenes [1]. The saturated analog Boc-Nle-OH (CAS 6404-28-0) is structurally incapable of participating in any olefin metathesis reaction, representing a binary (yes/no) functional differentiation rather than a graded one . While quantitative yield data specific to this exact building block are not published in the peer-reviewed literature, the broad precedent for terminal-alkene-bearing N-Boc α-amino acids as competent metathesis substrates is well established, with cross-metathesis yields typically ranging from 50–90% depending on the coupling partner and catalyst loading [2].

Olefin metathesis Cross-metathesis Ring-closing metathesis Late-stage functionalization

Protecting-Group Orthogonality: Boc-SPPS Compatibility of (S)-2-(Boc-amino)oct-7-enoic acid vs. Fmoc-Nle(vinyl)-OH

(S)-2-(Boc-amino)oct-7-enoic acid is designed for Boc-chemistry solid-phase peptide synthesis (Boc-SPPS), where the Boc group is removed by trifluoroacetic acid (TFA) while the peptide remains anchored to the resin via a stable linker . The alternative Fmoc-Nle(vinyl)-OH (CAS 1251904-51-4, MW 379.4) requires base-labile Fmoc deprotection (20% piperidine/DMF), which is incompatible with Boc-SPPS resins and necessitates a complete change in synthesis strategy, resin type, and side-chain protecting group scheme . The molecular weight difference (257.33 vs. 379.4 Da) also translates to a 47% higher mass per coupling equivalent for the Fmoc analog, impacting cost-per-coupling calculations in large-scale peptide production. Boc chemistry is generally preferred for peptides containing acid-sensitive sequences or those requiring HF-mediated global deprotection.

Boc-SPPS Fmoc-SPPS Protecting group strategy TFA cleavage

Physicochemical Property Landscape: Boiling Point and Density Differentiation from Saturated and Fmoc Analogs

The computed boiling point of (S)-2-(Boc-amino)oct-7-enoic acid is 410.2 °C at 760 mmHg, approximately 48 °C higher than Boc-Nle-OH (362.1 °C) owing to the additional two-carbon vinyl extension and associated increase in molecular weight and polarizable surface area . Density is predicted at 1.0 g·cm⁻³, lower than both Boc-Nle-OH (1.1 g·cm⁻³) and Fmoc-Nle(vinyl)-OH (1.184 g·cm⁻³) . These differences, while computed rather than experimentally measured, are consistent with the structural modifications and can affect solvent selection for coupling reactions, chromatographic retention behavior on both normal-phase and reversed-phase stationary phases, and long-term storage recommendations (2–8 °C, sealed, dry) .

Boiling point Density Storage stability Chromatographic behavior

Procurement-Driven Application Scenarios for (S)-2-(Boc-amino)oct-7-enoic acid Grounded in Quantitative Differentiation Evidence


Boc-Strategy Solid-Phase Peptide Synthesis Requiring a Hydrophobic, Metathesis-Competent Unnatural Residue

In Boc-SPPS campaigns constructing peptide therapeutics or probe molecules, (S)-2-(Boc-amino)oct-7-enoic acid provides a hydrophobic norleucine-type residue with the added capability of post-coupling olefin metathesis for macrocyclization or side-chain conjugation [1]. The ≥98–99% enantiomeric purity minimizes diastereomeric peptide contamination that would otherwise require laborious HPLC separation, while the Boc group seamlessly integrates with TFA-mediated iterative deprotection on Merrifield or MBHA resins . This scenario is precluded for the (R)-enantiomer, the saturated Boc-Nle-OH, and the Fmoc-protected variant for the reasons documented in Sections 2 and 3.

Late-Stage Diversification of Peptide Scaffolds via Ruthenium-Catalyzed Cross-Metathesis

The terminal alkene of (S)-2-(Boc-amino)oct-7-enoic acid serves as a traceless handle for cross-metathesis with functionalized olefin partners, enabling introduction of fluorophores, biotin, PEG chains, or other bioactive moieties at a defined position within a peptide sequence [1]. The Boc group remains stable under standard metathesis conditions (Grubbs II or Hoveyda-Grubbs II catalyst, DCM, 40 °C), permitting subsequent TFA deprotection and chain extension. The saturated analog Boc-Nle-OH cannot participate in this transformation, rendering it unsuitable for applications requiring late-stage alkene functionalization .

Chiral Building Block for Structure-Activity Relationship (SAR) Studies Requiring Defined (S)-Configuration at the α-Carbon

When probing the stereochemical requirements of peptide–protein interactions, procurement of the single (S)-enantiomer at ≥98% purity ensures that observed biological activity (e.g., IC₅₀ shifts in HDAC inhibition or protease assays) is attributable to the intended stereoisomer and not confounded by the presence of the (R)-antipode [1]. The racemic mixture, with effective (S)-content ≤47.5%, introduces ambiguity in SAR interpretation and may require chiral preparative HPLC to isolate the active enantiomer—adding cost and time that the direct procurement of the enantiopure building block avoids .

Development of Peptide-Based HDAC Inhibitors Incorporating Unnatural Lipophilic Residues

BindingDB records indicate that peptide constructs incorporating norleucine(vinyl)-derived residues have been evaluated against human HDAC isoforms (HDAC8 IC₅₀ = 1.30 μM; HDAC2 IC₅₀ ≥ 50 μM) [1]. Although these data pertain to elaborated peptide-inhibitor conjugates rather than the free building block, they confirm that the vinyl-norleucine scaffold is compatible with Zn²⁺-dependent histone deacetylase active sites and can contribute to isoform-selectivity profiles. Researchers pursuing HDAC-targeted peptide inhibitors may therefore prioritize (S)-2-(Boc-amino)oct-7-enoic acid as a lipophilic, metathesis-ready residue for SAR expansion at the cap or linker region.

Quote Request

Request a Quote for (S)-2-(Boc-amino)oct-7-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.